N'-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide
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Overview
Description
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxylic hydrazides .
Scientific Research Applications
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure
Mechanism of Action
The mechanism of action of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The compound’s indole moiety allows it to bind effectively to biological targets, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: A precursor in the synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Known for its anticancer properties
Uniqueness
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is unique due to its dual indole structure, which enhances its binding affinity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
N'-(1H-indole-2-carbonyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C18H14N4O2/c23-17(15-9-11-5-1-3-7-13(11)19-15)21-22-18(24)16-10-12-6-2-4-8-14(12)20-16/h1-10,19-20H,(H,21,23)(H,22,24) |
InChI Key |
YEHAVWCDKXUSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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